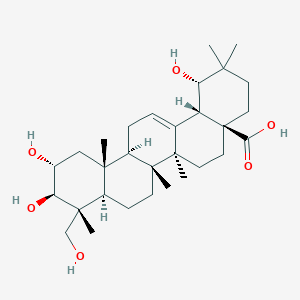
Arjungenin
描述
Arjungenin is a triterpenoid compound isolated from the bark of the Terminalia arjuna tree, which is known for its medicinal properties. This compound is part of the oleanane class of triterpenoids and has been studied for its potential therapeutic benefits, particularly in cardioprotection .
作用机制
阿育吠陀宁主要通过与各种分子靶标和途径相互作用来发挥其作用。 研究表明,它可以增强肌浆网的功能,这有助于改善心肌功能并减少心律不齐的发生 . 此外,阿育吠陀宁可以抑制乙酰胆碱酯酶,这可能有助于其心脏保护作用 .
生化分析
Biochemical Properties
Arjungenin plays a crucial role in biochemical reactions, particularly in the context of its antioxidant and anti-inflammatory activities. It interacts with enzymes such as catalase and glutathione peroxidase, enhancing their activities and thereby reducing oxidative stress . Additionally, this compound has been shown to inhibit the enzyme cyclooxygenase, leading to a decrease in the synthesis of pro-inflammatory prostaglandins . These interactions highlight the compound’s potential in modulating oxidative and inflammatory pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cultured human monocytic and aortic endothelial cells, this compound has been observed to attenuate hydrogen peroxide-mediated reactive oxygen species generation . This compound also promotes the activities of antioxidant enzymes, thereby sustaining cellular reducing power. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of cyclooxygenase, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound exhibits significant free radical scavenging activity, which helps in mitigating oxidative damage . The compound also influences gene expression by modulating transcription factors involved in oxidative stress and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its stability and efficacy over extended periods, making it a reliable compound for long-term use . The compound’s antioxidant and anti-inflammatory effects have been observed to persist, contributing to sustained cellular protection against oxidative and inflammatory damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant cardioprotective and anti-inflammatory effects without any adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as catalase and glutathione peroxidase, enhancing their activities and thereby reducing oxidative stress . Additionally, this compound influences the metabolic flux of reactive oxygen species and other metabolites involved in inflammatory responses . These interactions underscore the compound’s role in modulating key metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich cellular compartments . This localization facilitates its interactions with membrane-bound enzymes and receptors, enhancing its efficacy in modulating oxidative and inflammatory pathways .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with key enzymes involved in oxidative stress and energy metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The compound’s presence in these organelles enhances its ability to mitigate oxidative damage and support cellular energy production.
准备方法
合成路线和反应条件
阿育吠陀宁可以通过各种色谱技术从榄仁树树皮中分离出来。 高效薄层色谱 (HPTLC) 和液相色谱-质谱联用 (LC-MS/MS) 是常用的分离和定量阿育吠陀宁以及其他三萜类化合物(如阿育吠陀酸和阿育吠陀素)的方法 . HPTLC 的流动相通常由乙酸乙酯、甲苯、四氢呋喃和乙酸以特定比例组成 .
工业生产方法
阿育吠陀宁的工业生产涉及从榄仁树树皮中提取该化合物。 提取过程可能包括使用乙醇或甲醇等溶剂,然后使用色谱技术进行纯化 .
化学反应分析
反应类型
阿育吠陀宁经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰该化合物以增强其治疗特性或研究其在不同条件下的行为至关重要 .
常见的试剂和条件
涉及阿育吠陀宁的反应中使用的常见试剂包括氧化剂(如高锰酸钾)和还原剂(如硼氢化钠)。 这些反应的条件根据所需结果而异,例如温度、pH 值和所用溶剂 .
形成的主要产物
阿育吠陀宁反应形成的主要产物取决于反应类型。 例如,阿育吠陀宁的氧化可以导致阿育吠陀酸的形成,而还原可以产生各种羟基化衍生物 .
科学研究应用
相似化合物的比较
阿育吠陀宁在三萜类化合物中是独一无二的,因为它具有特定的结构和治疗特性。 类似的化合物包括:
阿育吠陀酸: 另一种来自榄仁树的三萜类化合物,具有心脏保护作用.
阿育吠陀素: 以其抗氧化和抗炎作用而闻名.
阿育吠陀苷 I 和 II: 具有潜在治疗益处的三萜类葡萄糖苷.
属性
IUPAC Name |
(1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIQVSCCFRXSJV-NWCCWSSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318344 | |
| Record name | Arjungenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58880-25-4 | |
| Record name | Arjungenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58880-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arjugenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arjungenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARJUGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5DUN7969Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of arjungenin?
A1: this compound possesses the molecular formula C30H48O6 and a molecular weight of 504.69 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: The structural elucidation of this compound relies heavily on spectroscopic techniques. Key data includes infrared (IR) spectroscopy, 1D and 2D nuclear magnetic resonance (NMR) spectroscopy (including 1H NMR and 13C NMR), and mass spectrometry (MS). These techniques provide insights into the functional groups, connectivity, and spatial arrangement of atoms within the molecule. [, , , ]
Q3: What are the primary biological activities attributed to this compound?
A3: Research suggests that this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, anti-yeast, and acetylcholinesterase-inhibitory properties. [, , , , , ]
Q4: How does this compound exert its cardioprotective effects?
A4: While the precise mechanism remains under investigation, studies suggest this compound may contribute to cardioprotection by:
- Modulating oxidative stress: this compound exhibits antioxidant properties, potentially mitigating oxidative damage in cardiovascular tissues. []
- Interacting with drug-metabolizing enzymes: In vitro studies indicate this compound might influence the activity of CYP2D, a key enzyme involved in drug metabolism. This interaction could have implications for the pharmacokinetics of co-administered drugs. []
Q5: How does this compound compare to other compounds in terms of its biological activities?
A5: Comparing the potency and efficacy of this compound with other compounds is complex and depends on the specific biological activity under investigation. For instance:
- Antioxidant activity: this compound exhibits moderate antioxidant activity compared to potent synthetic antioxidants. []
- Cytotoxicity: In vitro studies indicate this compound generally possesses lower cytotoxicity than some other triterpenoids against certain cancer cell lines. []
Q6: Does this compound interact with specific molecular targets?
A6: Research suggests potential interactions with:
- TRPV1 channel: Computational studies propose that this compound might interact with the transient receptor potential vanilloid 1 (TRPV1) channel, potentially influencing pain perception and inflammation. []
- FXR: Preliminary in silico studies propose this compound as a potential agonist for the farnesoid X receptor (FXR), a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. []
Q7: Could this compound interact with other drugs?
A7: The potential for this compound to interact with other drugs is a crucial consideration, particularly given its observed interaction with CYP2D in vitro. [] Further research is necessary to evaluate the clinical significance of these interactions.
Q8: What is the safety profile of this compound?
A8: Comprehensive toxicological data on this compound is currently limited. More research is needed to determine its safety profile, potential adverse effects, and long-term effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-4-[(2S)-3beta,4alpha-dimethyl-5alpha-(1,3-benzodioxole-5-yl)tetrahydrofuran-2alpha-yl]phenol](/img/structure/B1254698.png)

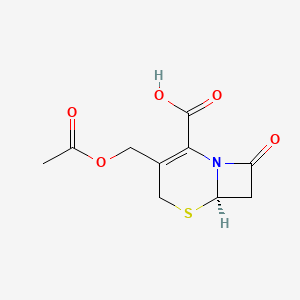
![(7R,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254704.png)
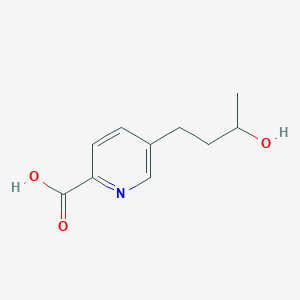
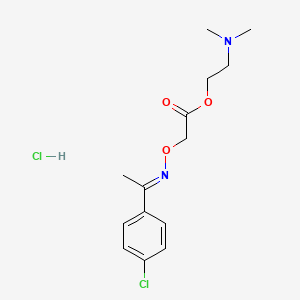
![2-[(1S,3R,4aR,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254707.png)
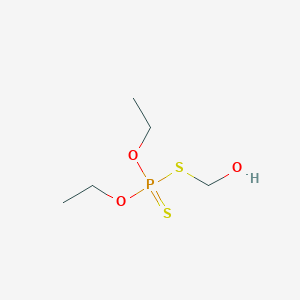
![2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,5R,7S,8R)-2-[(2R,5S)-5-[(2R)-3-[(5S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1254709.png)
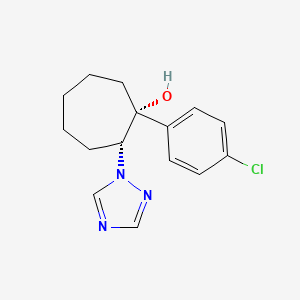
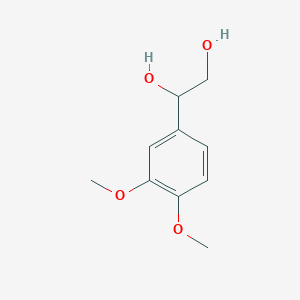
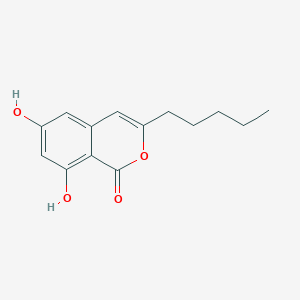
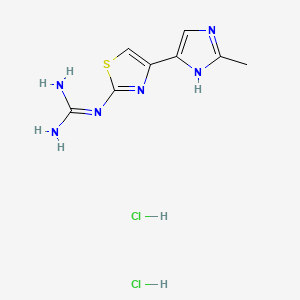
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1254718.png)
